4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol
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Overview
Description
4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol is a complex organic compound that features a bromine atom, a phenol group, and a piperazine ring substituted with a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-hydroxybenzyl alcohol to introduce the bromine atom. This is followed by the formation of the piperazine ring through a nucleophilic substitution reaction. The pyrazole and pyridine moieties are then introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could result in various substituted derivatives .
Scientific Research Applications
4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(pyridin-4-YL)phenol: Lacks the piperazine and pyrazole moieties.
2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol: Lacks the bromine atom.
4-Bromo-2-({4-[1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol: Lacks the pyridine moiety.
Uniqueness
The uniqueness of 4-Bromo-2-({4-[3-(pyridin-4-YL)-1H-pyrazol-5-YL]piperazin-1-YL}methyl)phenol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20BrN5O |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C19H20BrN5O/c20-16-1-2-18(26)15(11-16)13-24-7-9-25(10-8-24)19-12-17(22-23-19)14-3-5-21-6-4-14/h1-6,11-12,26H,7-10,13H2,(H,22,23) |
InChI Key |
JPDUQYQEEZYYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=NNC(=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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